molecular formula C19H19N3O4 B6126383 N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine

N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine

Cat. No.: B6126383
M. Wt: 353.4 g/mol
InChI Key: HSSKSQMGXVKHAH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-5-7-15(22(23)24)18-14(9-12(2)20-19(11)18)21-13-6-8-16(25-3)17(10-13)26-4/h5-10H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSKSQMGXVKHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction, which involves the reaction of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinoline core structure, combined with the presence of methoxy and nitro groups, makes it a versatile compound for various applications in research and industry.

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